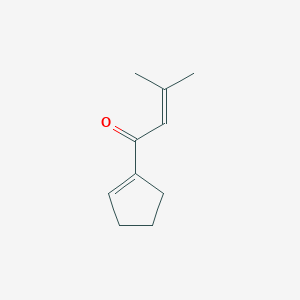
1-(Cyclopent-1-en-1-yl)-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopent-1-en-1-yl)-3-methylbut-2-en-1-one is an organic compound characterized by a cyclopentene ring attached to a methylbutenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with a suitable aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the formation of the carbon-carbon bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the cyclopentene ring or the butenone moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-3-methylbut-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, leading to changes in biological activity or chemical reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-(Cyclopent-1-en-1-yl)propan-2-one
- 2-(Cyclopent-1-en-1-yl)acetonitrile
- 1-Cyclopenten-1-ylmethanol
Comparison: 1-(Cyclopent-1-en-1-yl)-3-methylbut-2-en-1-one is unique due to its specific combination of a cyclopentene ring and a methylbutenone moiety. This structure imparts distinct chemical and physical properties compared to similar compounds. For example, the presence of the methylbutenone group may enhance its reactivity in certain chemical reactions or its interaction with biological targets.
Properties
CAS No. |
41414-30-6 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)7-10(11)9-5-3-4-6-9/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
XIQZWXRTLOQFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




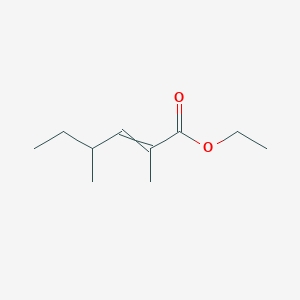
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
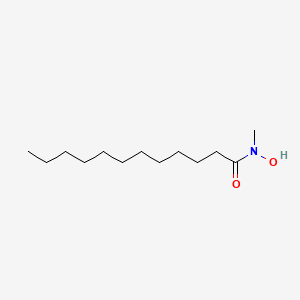
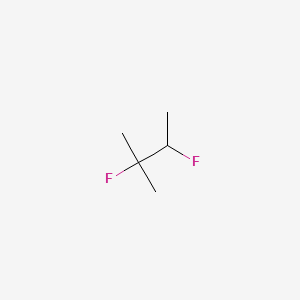
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
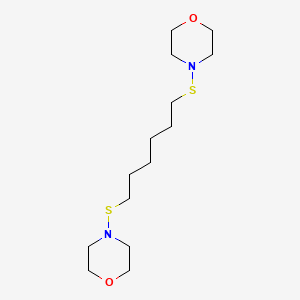
![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
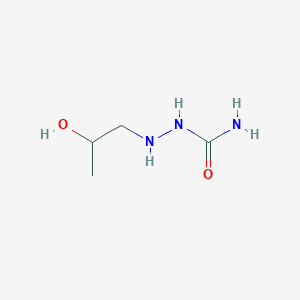
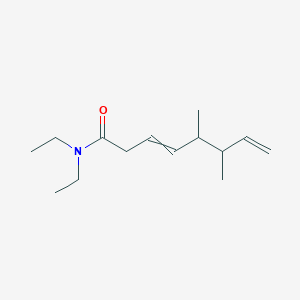
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)

